molecular formula C23H29IO B12816807 Dicyclopropyl(phenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene

Dicyclopropyl(phenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12816807
M. Wt: 448.4 g/mol
InChI Key: ZSHYFBLRTOABAA-UHFFFAOYSA-N
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Description

Dicyclopropyl(phenyl)methanol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties. Dicyclopropyl(phenyl)methanol is characterized by the presence of two cyclopropyl groups and a phenyl group attached to a central methanol moiety. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and an iodine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Dicyclopropyl(phenyl)methanol

      Synthesis: This compound can be synthesized through the reaction of cyclopropylmagnesium bromide with benzophenone, followed by hydrolysis. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere.

      Reaction Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the Grignard reagent. After the addition of water, the mixture is acidified to obtain the final product.

  • 1-iodo-2,3,4,5-tetramethylbenzene

      Synthesis: This compound can be synthesized via the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

      Reaction Conditions: The reaction is typically conducted at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Dicyclopropyl(phenyl)methanol

      Oxidation: This compound can undergo oxidation to form dicyclopropyl(phenyl)ketone.

      Reduction: Reduction reactions can convert it to dicyclopropyl(phenyl)methane.

      Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

  • 1-iodo-2,3,4,5-tetramethylbenzene

      Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

      Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, and primary amines are used for substitution reactions.

Major Products Formed

    Dicyclopropyl(phenyl)methanol: Major products include dicyclopropyl(phenyl)ketone and dicyclopropyl(phenyl)methane.

    1-iodo-2,3,4,5-tetramethylbenzene: Major products include substituted benzene derivatives and oxidized products like carboxylic acids.

Scientific Research Applications

Chemistry

    Dicyclopropyl(phenyl)methanol: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    1-iodo-2,3,4,5-tetramethylbenzene: Utilized in the synthesis of iodinated organic compounds and as a precursor for further functionalization.

Biology and Medicine

    Dicyclopropyl(phenyl)methanol: Investigated for its potential biological activity and as a building block for drug development.

    1-iodo-2,3,4,5-tetramethylbenzene: Studied for its potential use in radiolabeling and imaging applications.

Industry

    Dicyclopropyl(phenyl)methanol: Used in the production of specialty chemicals and materials.

    1-iodo-2,3,4,5-tetramethylbenzene: Employed in the manufacture of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

Dicyclopropyl(phenyl)methanol

The mechanism of action of dicyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The cyclopropyl groups may contribute to the compound’s stability and reactivity.

1-iodo-2,3,4,5-tetramethylbenzene

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution reactions, allowing it to interact with various molecular targets. The iodine atom enhances the compound’s reactivity and facilitates its use in radiolabeling.

Comparison with Similar Compounds

Similar Compounds

    Dicyclopropyl(phenyl)methanol: Similar compounds include dicyclopropylmethanol and phenylmethanol.

    1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene.

Uniqueness

    Dicyclopropyl(phenyl)methanol: The presence of two cyclopropyl groups and a phenyl group attached to a central methanol moiety makes it unique in terms of its structure and reactivity.

    1-iodo-2,3,4,5-tetramethylbenzene:

Properties

Molecular Formula

C23H29IO

Molecular Weight

448.4 g/mol

IUPAC Name

dicyclopropyl(phenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C13H16O.C10H13I/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10;1-6-5-10(11)9(4)8(3)7(6)2/h1-5,11-12,14H,6-9H2;5H,1-4H3

InChI Key

ZSHYFBLRTOABAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.C1CC1C(C2CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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